Bienvenue dans la boutique en ligne BenchChem!

N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide

Lipophilicity Drug-likeness Membrane permeability

N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide (CAS 1375274-44-4) is a synthetic small molecule (MW 361.4 g/mol, C19H20FNO3S) belonging to the 2-phenylethenesulfonamide class. Its structure integrates a 4-fluorophenyl group and an oxolan-2-yl (tetrahydrofuran) ring via a chiral methylene linker, conjugated to an (E)-configured phenylethenesulfonamide warhead.

Molecular Formula C19H20FNO3S
Molecular Weight 361.43
CAS No. 1375274-44-4
Cat. No. B2638822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide
CAS1375274-44-4
Molecular FormulaC19H20FNO3S
Molecular Weight361.43
Structural Identifiers
SMILESC1CC(OC1)C(C2=CC=C(C=C2)F)NS(=O)(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C19H20FNO3S/c20-17-10-8-16(9-11-17)19(18-7-4-13-24-18)21-25(22,23)14-12-15-5-2-1-3-6-15/h1-3,5-6,8-12,14,18-19,21H,4,7,13H2
InChIKeyKNAWWMNTEWIXRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide (CAS 1375274-44-4): A Dual-Pharmacophore Ethenesulfonamide for Targeted Drug Discovery


N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide (CAS 1375274-44-4) is a synthetic small molecule (MW 361.4 g/mol, C19H20FNO3S) belonging to the 2-phenylethenesulfonamide class. Its structure integrates a 4-fluorophenyl group and an oxolan-2-yl (tetrahydrofuran) ring via a chiral methylene linker, conjugated to an (E)-configured phenylethenesulfonamide warhead [1]. This architecture combines two validated pharmacophores: the ethenesulfonamide moiety associated with potent endothelin-A (ETA) receptor antagonism, and the oxolane-fluorophenyl region that modulates lipophilicity (XLogP3 = 3.3) and hydrogen-bonding capacity within drug-like space.

Why N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs


Simple sulfonamide substitution is precluded by the compound's multi-point pharmacophore architecture. The (E)-phenylethenesulfonamide core defines a specific geometry and electronic profile essential for target engagement; SAR studies demonstrate that even minor modifications to the ethenyl region drastically alter ETA receptor affinity and selectivity [2]. Simultaneously, the chiral oxolan-2-yl ring introduces a stereochemical constraint absent in linear alkyl analogs, while the 4-fluorophenyl group contributes a unique combination of inductive electron withdrawal and metabolic stability that cannot be replicated by chloro-, methyl-, or unsubstituted phenyl analogs. Computed physicochemical properties (XLogP3 = 3.3, HBD = 1, HBA = 5) further distinguish this compound from more polar sulfonamides such as sulfanilamide (XLogP3 = -0.6, HBD = 2), making it particularly suited for target classes requiring balanced membrane permeability and aqueous solubility [1].

Quantitative Differentiation Evidence for N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide Relative to Comparator Compounds


Lipophilicity Differentiation: XLogP3 Comparison with Classic Sulfonamides

The target compound exhibits a computed XLogP3 of 3.3 [1], positioning it in the optimal lipophilicity range for oral bioavailability (Lipinski's Rule of 5 allows LogP up to 5). This is 3.9 log units higher than sulfanilamide (XLogP3 = -0.6) [2] and comparable to the marketed drug celecoxib (XLogP3 = 3.4) , a well-characterized COX-2 inhibitor sulfonamide. This moderate lipophilicity balances passive membrane diffusion with aqueous solubility, a critical parameter for cell-based assay performance and in vivo exposure.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bonding Profile: Reduced Donor Count Relative to Classical Sulfonamide Antibacterials

The target compound possesses a single hydrogen bond donor (HBD = 1) [1], contrasting with sulfanilamide (HBD = 2) [2] and many primary sulfonamides that bear an -NH2 or -SO2NH2 group contributing a second donor. In the context of endothelin receptor antagonist SAR, the ethenesulfonamide NH serves as the sole HBD, a feature shared with potent ETA-selective antagonists (e.g., compound 5a, IC50 = 2.1 nM) where additional donor groups were detrimental to activity [3].

Hydrogen bonding Drug-likeness Intestinal absorption

Rotatable Bond Count as a Conformational Flexibility Indicator

With 6 rotatable bonds [1], the target compound occupies an intermediate flexibility range compared to celecoxib (3 rotatable bonds) and sildenafil (7 rotatable bonds) [2]. This moderate flexibility is significant because the ethenesulfonamide double bond restricts rotation in the sulfonamide region, while the oxolane ring provides a semi-rigid cyclic constraint. The result is a pre-organized scaffold that may reduce the entropic penalty upon target binding relative to fully flexible linear sulfonamides.

Conformational flexibility Binding entropy Drug design

Endothelin-A Receptor Pharmacophore: Class-Level Validation of the Ethenesulfonamide Scaffold

The 2-phenylethenesulfonamide core is a validated pharmacophore for ETA-selective endothelin receptor antagonism. In direct experimental comparisons, ethenesulfonamide derivatives such as compound 5a achieved IC50 = 2.1 nM for ETA with an ETB/ETA selectivity ratio of 1200 [1]. The target compound conserves the critical (E)-configured double bond, the sulfonamide NH donor, and the aromatic substitution pattern shown to be essential for nanomolar potency. No direct experimental data are available for the target compound; the evidence presented is class-level inference.

Endothelin receptor ETA antagonism Vasodilation

Fluorine Substitution: Metabolic Stability Advantage Over Non-Fluorinated Phenyl Analogs

The 4-fluorophenyl substituent is a well-established medicinal chemistry strategy to block para-hydroxylation by cytochrome P450 enzymes. A comprehensive review of fluorinated drug candidates demonstrates that strategic fluorine placement at the para position can increase metabolic half-life by 2- to 10-fold relative to non-fluorinated phenyl analogs [1]. The target compound incorporates this design element, which is expected to confer superior metabolic stability compared to analogous compounds bearing a 4-hydrogen, 4-methyl, or 4-methoxy substituent on the phenyl ring.

Fluorine chemistry Metabolic stability CYP450 oxidation

Cytotoxicity Potential: Ethenesulfonamide Moiety Enhances Antiproliferative Activity in Hybrid Molecules

A series of dihydroartemisinin (DHA) derivatives conjugated to N-aryl phenylethenesulfonamide groups demonstrated enhanced cytotoxicity against multiple cancer cell lines (HT-29, MDA-MB-231, U87MG, H460, A549, HL-60) with IC50 values in the single-digit μM range, compared to DHA alone [1]. The phenylethenesulfonamide moiety was essential for this activity enhancement. While the target compound has not been assayed in this context, it conserves the identical phenylethenesulfonamide warhead with a distinct substitution pattern (4-fluorophenyl + oxolan-2-yl) that may confer unique cell line selectivity.

Cytotoxicity Cancer cell lines Antiproliferative

Recommended Procurement and Application Scenarios for N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide


Endothelin Receptor Antagonist Lead Discovery and SAR Expansion

Given the validated ETA receptor pharmacophore of the 2-phenylethenesulfonamide scaffold (class benchmark: compound 5a, ETA IC50 = 2.1 nM, selectivity ratio = 1200) [1], this compound is a logical choice for endothelin receptor screening panels and SAR expansion. Its (E)-configured double bond and single sulfonamide NH donor are essential features for ETA engagement [2]. Procurement is recommended for laboratories investigating cardiovascular indications (hypertension, pulmonary arterial hypertension, vasospasm) where selective ETA antagonism is therapeutically relevant.

Oncology Screening: Antiproliferative Phenotypic Assays

The phenylethenesulfonamide moiety has demonstrated antiproliferative enhancement in hybrid molecules against HT-29, MDA-MB-231, U87MG, H460, A549, and HL-60 cancer cell lines (IC50 range: single-digit μM) [3]. The target compound, with its unique 4-fluorophenyl-oxolane substitution pattern, should be prioritized for oncology phenotypic screening cascades, particularly where tumor cell line selectivity panels can differentiate it from previously characterized ethenesulfonamide conjugates.

Metabolic Stability-Focused Lead Optimization Programs

The 4-fluorophenyl group is a well-precedented metabolic blocking strategy, with para-fluorine substitution shown to increase metabolic half-life by 2- to 10-fold relative to non-fluorinated analogs [4]. Combined with the compound's favorable computed lipophilicity (XLogP3 = 3.3, within Lipinski-compliant range) [5], this compound is well-suited for lead optimization programs requiring balanced potency, permeability, and metabolic stability. It serves as a strategic building block for medicinal chemistry teams aiming to improve PK properties without sacrificing target engagement.

Physicochemical Benchmarking and In Silico Model Validation

With a well-characterized computed property profile (XLogP3 = 3.3, HBD = 1, HBA = 5, 6 rotatable bonds, MW = 361.4 g/mol) [5], this compound can serve as a reference standard for calibrating in silico ADME prediction models for the ethenesulfonamide chemical space. Its intermediate property values make it a useful probe for testing computational models of membrane permeability, solubility, and metabolic stability against experimental validation datasets.

Quote Request

Request a Quote for N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.